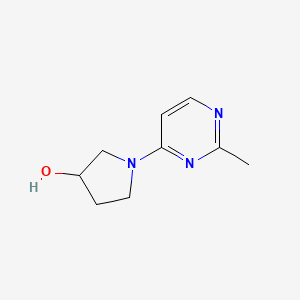
(Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilines are organic compounds that consist of a phenyl group attached to an amino group . They are widely used in the manufacture of precursors to polyurethane . Phenylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a phenyl ring . Chromenes are a class of organic compounds that consist of a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
The synthesis of anilines often involves the reduction of nitrobenzene or the ammonolysis of phenyl halides . Phenylsulfonyl compounds can be synthesized from the reaction of phenols with sulfonyl chlorides . The synthesis of chromenes often involves the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of anilines consists of a benzene ring attached to an amino group . Phenylsulfonyl compounds contain a sulfonyl functional group attached to a phenyl ring . Chromenes consist of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . Phenylsulfonyl compounds can participate in a variety of reactions, including nucleophilic substitution and elimination reactions . Chromenes can undergo a variety of reactions, including oxidation, reduction, and ring-opening reactions .Physical And Chemical Properties Analysis
Anilines are typically colorless, but they can darken upon exposure to air due to oxidation . They are also known to have a characteristic fishy odor .Scientific Research Applications
Synthetic Methodology and Thioether Formation
The compound can serve as a precursor in synthetic methodologies. For instance, it has been utilized in the synthesis of (benzenesulfonyl)difluoromethyl thioethers. Researchers have achieved this by directly nucleophilic substitution of (difluoromethyl)-sulfonyl)benzene with easily available aryl and alkyl thiocyanates under transition metal-free conditions . This reaction allows late-stage (benzenesulfonyl)difluoromethylthiolation of alkyl halides and aryl diazonium salts.
Surface Raman Spectroscopy
The compound has been studied in surface science applications. Quasi-analytical methods have been employed to correlate its geometrical and electronic structures when adsorbed on Au(111) or Pt(111) surfaces with its Raman spectra . Such investigations contribute to our understanding of molecular interactions at surfaces.
Organic Synthesis and Nitro Reduction
In the context of organic synthesis, the compound has been involved in the preparation of sulfone analogues. Specifically, it was converted into the acetamide derivative using iron in acetic acid. Subsequent hydrolysis yielded the desired aniline product . This work highlights its potential as a building block for more complex molecules.
Polymer Chemistry and Copolymers
Researchers have synthesized copolymers involving the compound. For example, polyaniline (PA) and poly(3-nitroaniline) (P-3-NA) homopolymers were prepared by oxidation of aniline and 3-nitroaniline, respectively. These copolymers have applications in materials science and conductive polymers .
Direct Conversion of Phenols to Primary Anilines
A recent breakthrough involves the direct conversion of phenols into primary anilines. The compound can be used as a precursor in this process, where hydrazine serves as both the amine and hydride source. Simple Pd/C catalysts facilitate the transformation . This method offers a sustainable route to primary anilines from renewable sources.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODZAPHIYDMZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



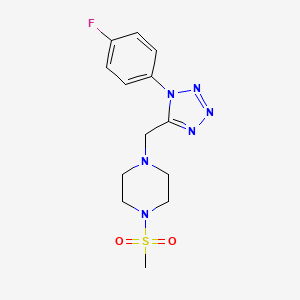
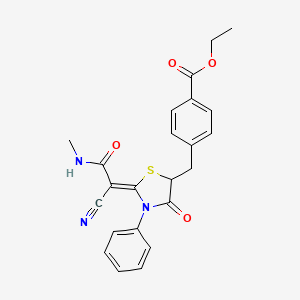
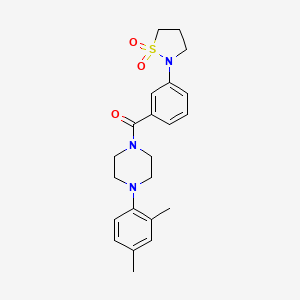
![8-(Furan-2-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2686978.png)
![2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2686979.png)

![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)
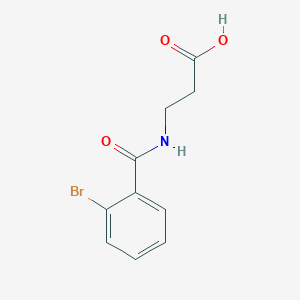
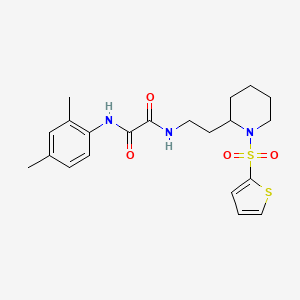
![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)
